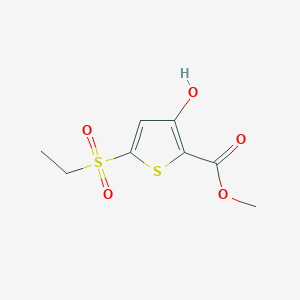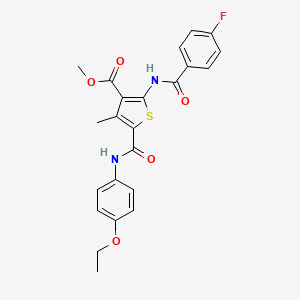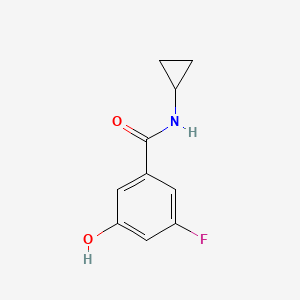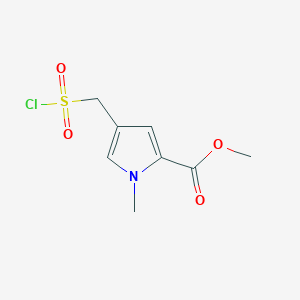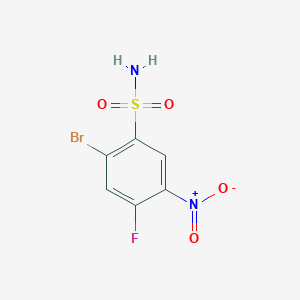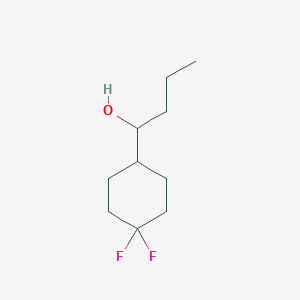
1-(4,4-Difluorocyclohexyl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,4-Difluorocyclohexyl)butan-1-ol is an organic compound with the molecular formula C10H18F2O It features a cyclohexane ring substituted with two fluorine atoms and a butanol chain
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4,4-difluorocyclohexanone with butyl lithium, followed by hydrolysis to yield the desired product . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 1-(4,4-Difluorocyclohexyl)butan-1-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
1-(4,4-Difluorocyclohexyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alkanes using hydrogenation techniques.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4,4-difluorocyclohexanone or related ketones.
Reduction: Formation of cyclohexylbutane derivatives.
Substitution: Formation of substituted cyclohexylbutanol derivatives.
科学研究应用
1-(4,4-Difluorocyclohexyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4,4-Difluorocyclohexyl)butan-1-ol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity.
相似化合物的比较
Similar Compounds
1-(4,4-Difluorocyclohexyl)ethan-1-ol: Similar structure but with a shorter carbon chain.
4,4-Difluoro-1-butanol: Lacks the cyclohexane ring but retains the fluorinated butanol structure.
Uniqueness
1-(4,4-Difluorocyclohexyl)butan-1-ol is unique due to its combination of a fluorinated cyclohexane ring and a butanol chain, providing distinct chemical and physical properties. This combination enhances its potential for diverse applications in research and industry.
属性
分子式 |
C10H18F2O |
|---|---|
分子量 |
192.25 g/mol |
IUPAC 名称 |
1-(4,4-difluorocyclohexyl)butan-1-ol |
InChI |
InChI=1S/C10H18F2O/c1-2-3-9(13)8-4-6-10(11,12)7-5-8/h8-9,13H,2-7H2,1H3 |
InChI 键 |
MLUBUPWYLXMQKY-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C1CCC(CC1)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





